1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one
Overview
Description
“1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 . It is a derivative of imidazole, a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of derivatives of “1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one” has been reported in the literature . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 16 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 ketone (aromatic), 1 urea (-thio) derivative, and 1 Thiazole .Chemical Reactions Analysis
Imidazole, the core structure of “1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one”, is known for its broad range of chemical and biological properties . It shows both acidic and basic properties and is highly soluble in water and other polar solvents .Scientific Research Applications
Microwave Assisted Synthesis of Novel Functionalized Derivatives
A study by Kamila, Ankati, and Biehl (2011) explored the synthesis of novel functionalized derivatives, including imidazol-5(4H)-ones, through microwave-assisted synthesis. This technique may be relevant for synthesizing derivatives of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one, potentially offering efficient routes for creating novel compounds with varied applications in medicinal chemistry and materials science (Kamila, Ankati, & Biehl, 2011).
Antimicrobial and Anticancer Activities
Research by Vekariya et al. (2017) on imidazo[2,1-b]thiazole derivatives, which share a structural motif with 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one, demonstrated antimicrobial and antimalarial activities. Such studies suggest potential applications in developing new antimicrobial and antimalarial agents, highlighting the importance of structural motifs found in these compounds (Vekariya et al., 2017).
Synthesis and Characterization of Derivatives
Moorthy, Ekambaram, and Perumal (2014) synthesized and characterized 2,4 thiazolidinedione derivatives containing substituted imidazoles. Their research focused on the antimicrobial activities of these compounds, suggesting that derivatives of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one might also possess similar bioactivities, making them candidates for further study in antimicrobial drug development (Moorthy, Ekambaram, & Perumal, 2014).
Novel Synthesis of Heterocycles
Sayed, Raslan, and Dawood (2016) reported the synthesis of new thiazole-based heterocycles, demonstrating the versatility of thiazole derivatives in synthesizing biologically active molecules. This research underlines the potential of 1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one as a precursor or structural component in creating new heterocyclic compounds with potential applications in pharmaceuticals and chemical biology (Sayed, Raslan, & Dawood, 2016).
Future Directions
Imidazole, the core structure of “1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one”, has become an important synthon in the development of new drugs . The derivatives of imidazole show a broad range of biological activities and can be used as lead molecules for the synthesis of derivatives for further evaluation at molecular targets for the treatment of specific diseases .
properties
IUPAC Name |
1-(5-acetyl-4-methyl-1,3-thiazol-2-yl)imidazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-5-7(6(2)13)15-9(11-5)12-4-3-10-8(12)14/h3-4H2,1-2H3,(H,10,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPVLJLFBNPMCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2CCNC2=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetyl-4-methylthiazol-2-yl)imidazolidin-2-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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